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N-Acetyl-L-leucine Shows Promise Across a
Spectrum of Neurological Disorders
A comprehensive review of preclinical and clinical data reveals the therapeutic potential of N-

Acetyl-L-leucine (NALL), an orally administered modified amino acid, in various neurological

disease models. Emerging evidence suggests its efficacy in rare lysosomal storage disorders,

such as Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, as well as more

common neurodegenerative conditions like Parkinson's disease. Its neuroprotective effects

appear to stem from a multi-faceted mechanism of action that includes enhancing

mitochondrial function, reducing neuroinflammation, and promoting cellular autophagy.

N-Acetyl-L-leucine, the L-enantiomer of the racemic N-acetyl-DL-leucine, has been identified as

the pharmacologically active form of the drug.[1][2] It has demonstrated a favorable safety

profile in multiple clinical trials and is being investigated for its potential to modify the course of

several debilitating neurological diseases.[3][4][5] This guide provides a comparative overview

of its efficacy, supported by experimental data, and details the methodologies used in key

studies.

Efficacy in Lysosomal Storage Disorders
NALL has shown significant therapeutic benefits in models of lysosomal storage diseases, a

group of rare genetic disorders characterized by the accumulation of undigested molecules in

lysosomes, leading to cellular dysfunction and neurodegeneration.
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In patients with Niemann-Pick disease type C (NPC), an open-label Phase II trial and a

subsequent Phase III randomized, placebo-controlled crossover trial demonstrated statistically

significant and clinically meaningful improvements.[3][6][7] The primary endpoint in the Phase

III trial, the change in the total score on the Scale for the Assessment and Rating of Ataxia

(SARA), showed a significant improvement with NALL treatment compared to placebo.[7] Long-

term follow-up data suggest a disease-modifying and neuroprotective effect, with sustained

improvements in neurological signs and symptoms over 12 and 18 months.[3]

Similarly, in patients with GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), a Phase IIb

multinational, open-label, rater-blinded study found that NALL treatment was associated with

statistically significant and clinically relevant improvements in functioning and quality of life.[8]

The study met its primary endpoint, the Clinical Impression of Change in Severity (CI-CS),

which was assessed by blinded raters evaluating video recordings of patients performing

specific motor tasks.[8]

The therapeutic effect in these disorders is thought to be linked to NALL's ability to improve

mitochondrial energy metabolism, which is impaired in these conditions.[1][3] In a mouse

model of Sandhoff disease, N-acetyl-DL-leucine was found to normalize glucose and glutamate

metabolism, increase autophagy, and boost levels of the antioxidant enzyme superoxide

dismutase.[1]

Promising Results in Parkinson's Disease Models
Recent preclinical studies have highlighted the potential of NALL in Parkinson's disease (PD).

In cellular models using patient-derived dopaminergic neurons with GBA1 or LRRK2 mutations,

NALL treatment led to a reduction in pathological phosphorylated alpha-synuclein (pS129-syn),

a hallmark of PD.[5][9][10] This effect was found to be dependent on the serine protease

HTRA1.[5][9]

Furthermore, NALL was shown to upregulate the expression of wild-type parkin, a protein

crucial for mitochondrial quality control, and improve synaptic function.[9][10] In a mutant

LRRK2 knock-in mouse model of PD, NALL treatment decreased pS129-alpha-synuclein,

increased parkin levels, and ameliorated dopamine-dependent motor learning deficits.[9][10]

Case reports in individuals with REM Sleep Behavior Disorder, a condition often preceding PD,

have also suggested that acetyl-DL-leucine may halt disease progression.[4][11]
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Neuroprotective Effects in Other Neurological
Conditions
The therapeutic potential of NALL extends to other neurological conditions. In a mouse model

of traumatic brain injury (TBI), NALL treatment was shown to decrease neuroinflammatory

markers, reduce cortical cell death, improve autophagy, and promote the recovery of motor and

cognitive function.[1][2][12] Studies have also reported symptomatic improvement in patients

with various forms of cerebellar ataxia.[1][7]

Mechanism of Action: A Multi-Target Approach
The beneficial effects of N-Acetyl-L-leucine across different neurological diseases are attributed

to its complex and multi-target mechanism of action. Key proposed mechanisms include:

Metabolic Modulation: NALL appears to correct metabolic dysfunction by improving

mitochondrial energy metabolism and increasing ATP production.[1][3][4] It has been shown

to normalize glucose and glutamate metabolism in disease models.[1]

Enhanced Autophagy: The compound promotes autophagy, the cellular process for clearing

damaged proteins and organelles, which is often impaired in neurodegenerative diseases.[1]

[13]

Reduced Neuroinflammation and Oxidative Stress: NALL has been shown to decrease

neuroinflammatory markers and increase levels of antioxidant enzymes like superoxide

dismutase.[1][12]

Modulation of Neurotransmitter Systems: While the primary focus has been on its metabolic

and cellular clearance effects, its original use in treating vertigo suggests an influence on

neuronal excitability and neurotransmitter balance.[1]
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Caption: Proposed multi-target mechanism of action of N-Acetyl-L-leucine.

Comparative Data on Efficacy
The following tables summarize the quantitative data from key studies on N-Acetyl-L-leucine in

various neurological disease models, with a comparison to alternative treatments where

available.

Table 1: Efficacy in Niemann-Pick Disease Type C (NPC)
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Outcome Measure
N-Acetyl-L-leucine
(NALL)

Placebo / Standard
of Care

Study Details

SARA Total Score

Change

-1.97 ± 2.43 points

(improvement) after

12 weeks

-0.60 ± 2.39 points

after 12 weeks

Phase 3 Randomized

Crossover Trial

(IB1001-301).[3]

CI-CS Score

Mean difference of

0.86 (p=0.029)

favoring NALL

-

Phase II Open-Label,

Rater-Blinded Study.

[6]

Long-term SARA

Improvement

Maintained

improvement at 12

and 18 months

Not applicable
Open-Label Extension

Study.[3]

SARA: Scale for the Assessment and Rating of Ataxia; CI-CS: Clinical Impression of Change in

Severity.

Table 2: Efficacy in Parkinson's Disease (PD) Models
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Neurological
Disease Model

Outcome
Measure

N-Acetyl-L-
leucine (NALL)
Result

Alternative
Treatment /
Control

Study Details

GBA1 L444P

Patient-Derived

Neurons

Triton-soluble p-

α-synuclein

~45% reduction

with 10 mM

NALL

Untreated

Control

Preclinical In

Vitro Study.[11]

GBA1 L444P

Patient-Derived

Neurons

Triton-insoluble

p-α-synuclein

~50% reduction

with 10 mM

NALL

Untreated

Control

Preclinical In

Vitro Study.[11]

GBA1 L444P

Patient-Derived

Neurons

Parkin Levels

~70% increase

with 10 mM

NALL

Untreated

Control

Preclinical In

Vitro Study.[11]

LRRK2 R1441C

Knock-in Mice

Motor Learning

Deficits

Improved

performance
Vehicle Control

Preclinical In

Vivo Study.[9]

[10]

Standard of Care

(Symptomatic)

Motor Symptom

Control

Varies (e.g.,

Levodopa)
-

General Clinical

Practice.

p-α-synuclein: phosphorylated alpha-synuclein.

Table 3: Efficacy in Other Neurological Disease Models
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Neurological Disease
Model

Key Finding with N-Acetyl-
L-leucine

Alternative Treatment /
Standard of Care

GM2 Gangliosidoses

Statistically significant

improvement in CI-CS score

(p=0.039).[8]

Palliative care.[8]

Traumatic Brain Injury (mouse

model)

Marked attenuation of lesion

volume and improved

functional deficits.[2]

Many experimental treatments

fail in clinical trials.[2]

Amyotrophic Lateral Sclerosis

(ALS)

No direct studies found for

NALL.

Riluzole (modest survival

benefit).[14] Antioxidants like

N-acetylcysteine (NAC)

showed prolonged survival in a

mouse model.[15][16]

Alzheimer's Disease
No direct studies found for

NALL.

Acetylcholinesterase inhibitors

(e.g., Donepezil) and NMDA

receptor antagonists (e.g.,

Memantine) for symptomatic

relief.[17][18] Aducanumab

and Lecanemab target amyloid

plaques.[18]

Experimental Protocols
Clinical Trial in Niemann-Pick Disease Type C (IB1001-
301)

Study Design: A randomized, double-blind, placebo-controlled, crossover trial. Patients were

assigned to receive either NALL for 12 weeks followed by placebo for 12 weeks, or the

reverse sequence.[7]

Participants: Patients aged 4 years or older with a genetically confirmed diagnosis of NPC.[7]

Intervention: Orally administered NALL. Patients 13 years or older received 4 g/day .

Patients aged 4 to 12 years received weight-based doses (2 to 4 g/day ).[7]
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Primary Endpoint: The total score on the Scale for the Assessment and Rating of Ataxia

(SARA), which ranges from 0 to 40, with lower scores indicating better neurological status.[7]

Data Analysis: The difference in SARA scores between the NALL and placebo treatment

periods was analyzed.

Group 1

Group 2

12 weeks NALL

Crossover

12 weeks Placebo

Final Analysis
(SARA Score)

12 weeks Placebo

12 weeks NALL

Patient Randomization

Click to download full resolution via product page

Caption: Crossover design of the Phase 3 NALL trial in NPC.

In Vitro Parkinson's Disease Model
Cell Culture: Dopaminergic neurons were derived from induced pluripotent stem cells

(iPSCs) from Parkinson's disease patients carrying GBA1 or LRRK2 mutations.[5][9]

Treatment: Neurons were treated with NALL at various concentrations (e.g., 5 mM or 10 mM)

for a specified period (e.g., four weeks).[11]
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Western Blotting: To quantify the levels of specific proteins, including total and

phosphorylated alpha-synuclein, and parkin.[5]

Proteomics: Discovery-based proteomics were used to identify broad changes in protein

expression, revealing upregulation of lysosomal, mitochondrial, and synaptic proteins.[9]

[10]

Mechanism Investigation: To determine the role of HTRA1, shRNA lentiviral constructs were

used to knockdown the HTRA1 gene, and the effect on pS129-syn levels was then

measured after NALL treatment.[5]

Conclusion
N-Acetyl-L-leucine is emerging as a significant therapeutic candidate for a range of

neurological disorders. Its efficacy in clinically meaningful endpoints in rare diseases like NPC

and GM2 gangliosidoses is particularly noteworthy. The preclinical data in Parkinson's disease

models are compelling, suggesting a potential to modify key pathological processes. The

compound's multi-target mechanism, addressing metabolic dysfunction, impaired autophagy,

and neuroinflammation, provides a strong rationale for its broad therapeutic potential. Further

large-scale, long-term clinical trials are warranted to confirm these promising findings and to

explore its utility in more common neurodegenerative diseases such as Parkinson's and

potentially Alzheimer's disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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